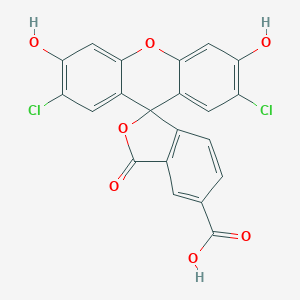
5-羧基-2',7'-二氯荧光素
描述
5-Carboxy-2’,7’-dichlorofluorescein is a fluorescent dye commonly used in various scientific research applications. It is a derivative of fluorescein, modified to include carboxyl and dichloro groups, which enhance its properties for specific uses. This compound is particularly valuable for its ability to act as a pH indicator and a probe for detecting reactive oxygen species (ROS) within cells .
科学研究应用
5-Carboxy-2’,7’-dichlorofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and a fluorescent probe for detecting ROS.
Biology: Employed in cell viability assays and to study cellular oxidative stress.
Medicine: Utilized in diagnostic assays to detect oxidative damage and in drug resistance studies.
Industry: Applied in the development of fluorescent sensors and imaging agents.
作用机制
Target of Action
5-Carboxy-2’,7’-dichlorofluorescein, also known as 2’,7’-Dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid, primarily targets the multidrug resistance protein 2 (MRP2) . MRP2 is a transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics out of cells .
Mode of Action
The compound interacts with its target, MRP2, by serving as a specific substrate or probe for the protein . This interaction allows the study of the identity, activity, and specificity of MRP2 molecules .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the transport of drugs and other xenobiotics. By interacting with MRP2, it affects the efflux of these substances out of cells .
Pharmacokinetics
The compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is known to passively diffuse into cells . Once inside the cell, it is hydrolyzed by intracellular esterases to yield the fluorescent product . The resulting product is then oxidized by reactive oxygen species (ROS) and nitric oxide (NO) .
Result of Action
The hydrolysis of the compound by intracellular esterases and subsequent oxidation by ROS and NO results in the production of a fluorescent product . This fluorescence can be quantified as a measure of oxidant production .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of intracellular esterases is crucial for the hydrolysis of the compound . Additionally, the presence of ROS and NO is necessary for the oxidation of the compound .
生化分析
Biochemical Properties
5-Carboxy-2’,7’-dichlorofluorescein is a specific substrate/probe used to study the identity, activity, and specificity of multidrug resistance protein 2 (MRP2) molecules . It interacts with these proteins, providing valuable insights into their function .
Cellular Effects
5-Carboxy-2’,7’-dichlorofluorescein is a fluorescent oxidant sensing probe . It is added to cells as a pro-substrate, which upon hydrolysis by the esterase enzyme, produces the fluorescent product called CDF . This product can influence cell function by detecting the generation of reactive oxygen intermediates in cells like neutrophils and macrophages .
Molecular Mechanism
The molecular mechanism of action of 5-Carboxy-2’,7’-dichlorofluorescein involves passive diffusion into cells where it is hydrolyzed to CDF . This process is mediated by basic pH and esterases in biological media . The produced CDF is then effluxed via MRP2 into bile and via MRP3 into sinusoidal blood .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known that the compound is a substrate for MRP2 vesicular transport assay .
Transport and Distribution
5-Carboxy-2’,7’-dichlorofluorescein can passively diffuse into cells . Once inside, it is hydrolyzed to CDF, which is then transported out of the cells via MRP2 and MRP3 .
Subcellular Localization
The subcellular localization of 5-Carboxy-2’,7’-dichlorofluorescein is not well-defined. Given its role as a substrate for MRP2 and MRP3, it is likely to be found in areas of the cell where these proteins are present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2’,7’-dichlorofluorescein typically involves the reaction of fluorescein with chlorinating agents to introduce chlorine atoms at the 2’ and 7’ positions. The carboxyl group is then introduced through carboxylation reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of 5-Carboxy-2’,7’-dichlorofluorescein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
5-Carboxy-2’,7’-dichlorofluorescein undergoes various chemical reactions, including:
Oxidation: It can be oxidized by reactive oxygen species, which is a key feature for its use as a ROS probe.
Hydrolysis: The compound can undergo hydrolysis, especially in the presence of esterases, to yield the fluorescent product.
Common Reagents and Conditions
Common reagents used in reactions with 5-Carboxy-2’,7’-dichlorofluorescein include oxidizing agents like hydrogen peroxide and enzymes like esterases. The reactions are typically carried out under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major products formed from these reactions include the oxidized form of the compound, which exhibits fluorescence, and hydrolyzed products that are used in various assays .
相似化合物的比较
Similar Compounds
2’,7’-Dichlorofluorescein: Similar in structure but lacks the carboxyl group, making it less effective as a pH indicator.
5-Carboxyfluorescein: Lacks the dichloro groups, which affects its fluorescence properties and sensitivity to pH changes.
Dichlorofluorescein Diacetate: A membrane-permeant compound that is hydrolyzed to dichlorofluorescein within cells.
Uniqueness
5-Carboxy-2’,7’-dichlorofluorescein is unique due to its combination of carboxyl and dichloro groups, which enhance its fluorescence properties and make it highly effective as a pH indicator and ROS probe. Its ability to be hydrolyzed by esterases and oxidized by ROS provides a versatile tool for various scientific applications .
属性
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVUTYDEVUNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920579 | |
| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111843-78-8, 142975-81-3 | |
| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of CDCF in studying ischemia-reperfusion injury in the heart?
A: CDCF has been used to monitor changes in reactive oxygen species (ROS) within the heart during ischemia-reperfusion injury. [] In a study using a Langendorff-perfused rat heart model, researchers observed an increase in CDCF fluorescence upon reperfusion, indicating elevated ROS levels. This rise in ROS was significantly attenuated by ischemic preconditioning, a cardioprotective intervention, suggesting a link between ROS and reperfusion injury.
Q2: Can you provide details on the analytical techniques employed in the research involving CDCF?
A: The research papers employed a combination of fluorescence microscopy, flow cytometry, and confocal microscopy to analyze CDCF fluorescence and assess various cellular processes. [, ] In studies focusing on vacuolar function, fluorescence microscopy allowed for the visualization of CDCF accumulation within vacuoles. Flow cytometry enabled the quantification of CDCF fluorescence intensity at a single-cell level, providing insights into vacuolar function within a cell population. Confocal microscopy, with its enhanced optical resolution, facilitated the visualization of vacuolar morphology and the assessment of changes in vacuolar size and fragmentation in response to genetic modifications. These diverse analytical techniques highlight the versatility of CDCF as a tool for studying cellular processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



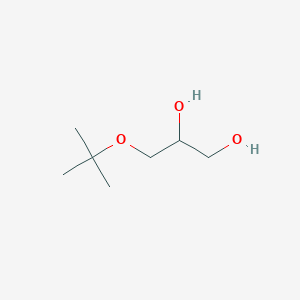

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![2-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B54642.png)

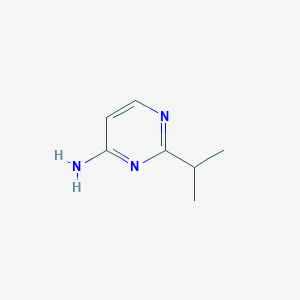
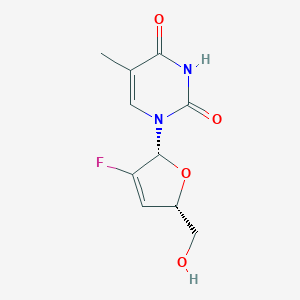
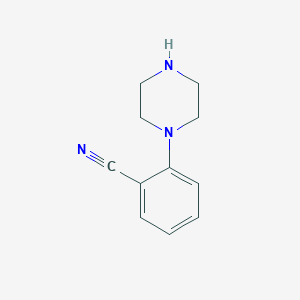
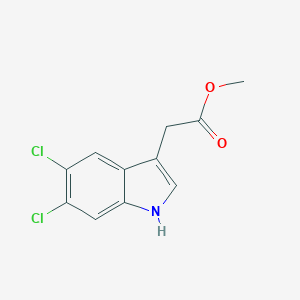
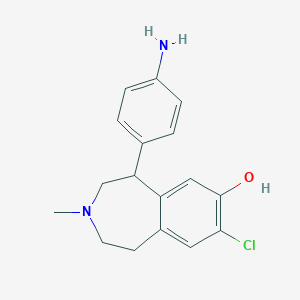
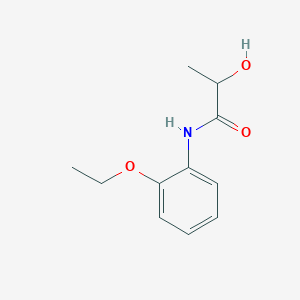
![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)

